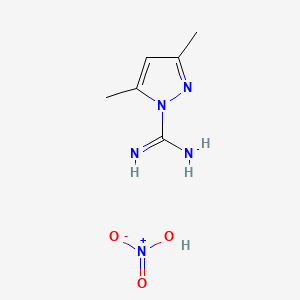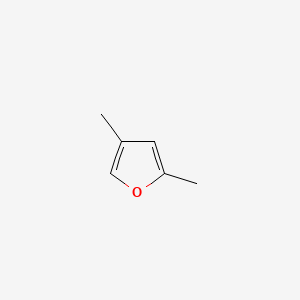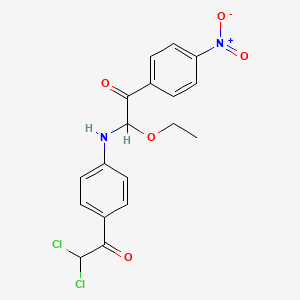
Nitroclofene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of nitroclofene involves several synthetic routes. One common method includes the nitration of clofibrate, a process that introduces nitro groups into the aromatic ring of clofibrate under controlled conditions. Industrial production methods often involve large-scale nitration reactions, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Nitroclofene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The nitro groups in this compound can be reduced to amine groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: this compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines. The major products formed from these reactions vary based on the specific conditions and reagents used .
Scientific Research Applications
Nitroclofene has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: this compound’s inhibition of the fumarate reductase system makes it a valuable tool in studying energy metabolism in parasitic organisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting parasitic infections.
Industry: This compound is used in the production of other chemical compounds and as an intermediate in various industrial processes
Mechanism of Action
Nitroclofene exerts its effects by selectively inhibiting the fumarate reductase system in the adult liver fluke. This enzyme is crucial for the parasite’s energy metabolism, and its inhibition disrupts the energy production process, leading to the parasite’s death .
Comparison with Similar Compounds
Nitroclofene can be compared with other similar compounds such as:
Clofibric acid: A related compound used in the synthesis of this compound.
Nitrofurantoin: Another nitro-containing compound with antimicrobial properties.
Nitrobenzene: A simpler nitro compound used in various chemical reactions.
This compound’s uniqueness lies in its selective inhibition of the fumarate reductase system, which is not a common target for many other nitro compounds .
Properties
CAS No. |
39224-48-1 |
|---|---|
Molecular Formula |
C13H8Cl2N2O6 |
Molecular Weight |
359.11 g/mol |
IUPAC Name |
2-chloro-6-[(5-chloro-2-hydroxy-3-nitrophenyl)methyl]-4-nitrophenol |
InChI |
InChI=1S/C13H8Cl2N2O6/c14-8-2-6(13(19)11(4-8)17(22)23)1-7-3-9(16(20)21)5-10(15)12(7)18/h2-5,18-19H,1H2 |
InChI Key |
DIRNVHCNISKNQF-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)O)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)O)Cl)[N+](=O)[O-] |
Key on ui other cas no. |
39224-48-1 |
Synonyms |
nitroclofene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,5S,8S)-2,6,10,10-tetramethyltricyclo[6.3.0.01,5]undec-6-ene](/img/structure/B1205752.png)
![Bis[(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl] dihydrogen diphosphate](/img/structure/B1205753.png)











